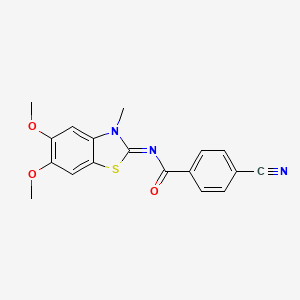

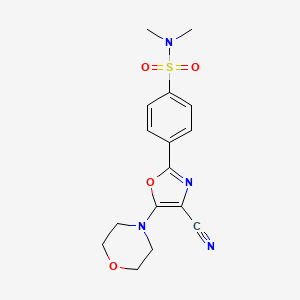

![molecular formula C12H8N2O2S B2997391 3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one CAS No. 65692-00-4](/img/structure/B2997391.png)

3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one (APBT) is a heterocyclic compound. It has a molecular formula of C12H8N2O2S and an average mass of 244.269 Da . This compound is widely studied for its potential applications in various fields.

Synthesis Analysis

The synthesis of APBT involves the reaction of 2-aminobenzothiazole with ethyl cyanoacetate in solvent-free conditions at 150°C . This reaction is part of a three-component reaction (3CR) that is catalyzed by Hf(OTf)4 . The 3CR is a powerful tool for facile access to a library of pyrimido benzothiazole (PBT)-based AIEgens .Molecular Structure Analysis

The molecular structure of APBT is characterized by its unique structure-property relationships and AIE mechanism from orbital and molecular aspects . Theoretical calculations and crystallographic analysis provide insights into these relationships .Chemical Reactions Analysis

The chemical reactions involving APBT include the coupling of carbocyclic amine-based diazonium chloride with the compound . This reaction results in the formation of a series of pyrimido benzothiazole-based azo dyes .Physical and Chemical Properties Analysis

The physical and chemical properties of APBT include a molecular formula of C12H8N2O2S, an average mass of 244.269 Da, and a monoisotopic mass of 244.030655 Da .Applications De Recherche Scientifique

Antimicrobial and Antitumor Activity

A study by Sahu et al. (2016) described the synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives that demonstrated promising antimicrobial and antitumor activities. The compounds were synthesized using a facile method under solvent-free conditions, highlighting their potential against chronic microbial diseases and cancer. The study utilized molecular property analyses to correlate the structural features of these derivatives with their biological activity, suggesting their applicability in developing novel antimicrobial and antitumor agents (Sahu et al., 2016).

Synthesis Methodologies

Research by Baheti et al. (2002) explored the synthesis of 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one, demonstrating a convenient method that could pave the way for the development of novel compounds with enhanced biological activity. This synthesis process involved the reaction of 2-amino benzothiazole with ethyl-2-cyano-3,3-bismethyl thio acrylate, showcasing a new avenue for the creation of diverse chemical entities (Baheti et al., 2002).

Another study by Nagarapu et al. (2013) reported an efficient synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives through a one-pot, three-component condensation reaction. This method highlights the versatility of 4H-pyrimido[2,1-b]benzothiazole derivatives in chemical synthesis, offering a straightforward approach to obtain these compounds with good to excellent yields (Nagarapu et al., 2013).

Environmental Impact and Synthesis Efficiency

Research on the synthesis and mechanistic study of triheterocyclic 4H‐Pyrimido[2,1‐b]benzothiazole derivatives under solvent-free conditions by Sahu et al. (2014) emphasizes the environmental benefits and synthesis efficiency of these compounds. The study showcases the atom economy, good yield, and environmentally benign nature of the synthesis process, marking it as a significant contribution to green chemistry (Sahu et al., 2014).

Orientations Futures

The future directions for APBT research involve the exploration of its potential applications in various fields. The Hf(OTf)4-catalyzed three-component reaction (3CR) employed in its synthesis is a powerful tool for facile access to a library of PBT-based AIEgens with full-color tunability, solid-state fluorescence quantum yields of up to 86.8%, and high crystallizability . This suggests potential applications in the field of fluorescence and materials science .

Mécanisme D'action

Target of Action

Benzothiazole derivatives, a class of compounds to which this molecule belongs, have been reported to inhibit several targets such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting the aforementioned targets . The inhibition of these targets disrupts essential biological processes within the bacterial cell, leading to its death.

Biochemical Pathways

The inhibition of the aforementioned targets by benzothiazole derivatives would disrupt several biochemical pathways essential for bacterial survival .

Result of Action

The inhibition of the aforementioned targets by benzothiazole derivatives would disrupt essential biological processes within the bacterial cell, leading to its death .

Propriétés

IUPAC Name |

3-acetylpyrimido[2,1-b][1,3]benzothiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c1-7(15)8-6-13-12-14(11(8)16)9-4-2-3-5-10(9)17-12/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJNMYNFUZVJQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2N(C1=O)C3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate](/img/structure/B2997308.png)

![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2997314.png)

![8-(3,5-Dimethylpyrazolyl)-1-[(4-chlorophenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2997315.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide](/img/structure/B2997321.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}propanamide](/img/structure/B2997324.png)

![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]quinazolin-4-one](/img/structure/B2997327.png)

![2-(2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2997331.png)